a-Phenyl-

Description

Historical Context and Evolution of Aromatic Chemistry Studies

The history of aromatic chemistry, which forms the foundation for understanding the phenyl group, traces back to the isolation of benzene (B151609) by Michael Faraday in 1825. nih.govacs.org Early chemists noted the distinctive fragrant odors of many of these compounds, leading to the term "aromatic." vinnerlabs.comopenaccessjournals.com However, the defining characteristic of aromatic compounds, including those containing the phenyl group, proved to be their unusual stability and reactivity compared to aliphatic unsaturated compounds. wikipedia.orgamericanscientist.org

The elucidation of benzene's structure was a significant challenge. August Kekulé's proposed cyclic structure in 1865, famously inspired by a dream of a snake biting its tail, was a crucial step. nih.govvinnerlabs.comamericanscientist.org This model, depicting alternating single and double bonds, accounted for many observed isomeric relationships. vinnerlabs.com The concept of aromaticity was further developed with the advent of molecular orbital theory, particularly Erich Hückel's work in 1931, which provided a theoretical basis for the enhanced stability through the concept of delocalized pi electrons and the 4n+2 rule. nih.gov Experimental techniques like X-ray crystallography, as demonstrated by Kathleen Lonsdale's work on hexamethylbenzene, confirmed the hexagonal planar structure of the aromatic ring. nih.gov The application of NMR spectroscopy in the mid-20th century further aided the understanding of aromatic systems through the study of ring currents. nih.govacs.org

Conceptual Framework of the Phenyl Group as a Fundamental Organic Substructure

The phenyl group (C₆H₅) is conceptually derived from benzene (C₆H₆) by the removal of a hydrogen atom. wikipedia.orgturito.combyjus.com This creates a monovalent radical that can attach to other atoms or groups. taylorandfrancis.com Structurally, the phenyl group consists of six carbon atoms arranged in a planar hexagonal ring. wikipedia.orgturito.combyjus.com Five of these carbon atoms are bonded to individual hydrogen atoms, while the sixth carbon is available for bonding to a substituent. wikipedia.orgturito.combyjus.com

Despite often being depicted with alternating single and double bonds, the phenyl group exhibits aromaticity, meaning the pi electrons are delocalized across the entire ring. wikipedia.orgunacademy.comyoutube.com This delocalization results in equal bond lengths between the carbon atoms within the ring, approximately 1.4 Å. wikipedia.orgunacademy.com The aromatic nature confers significant stability to the phenyl group, making it less reactive towards addition reactions compared to simple alkenes. americanscientist.org Instead, phenyl-containing compounds typically undergo electrophilic aromatic substitution reactions, where a substituent replaces a hydrogen atom on the ring. youtube.comucsc.edu

Electronically, the phenyl group can act as both an inductively withdrawing group (-I) due to the sp² hybridized carbons' higher electronegativity and a resonance donating group (+M) when conjugation allows for pi electron donation. wikipedia.orgunacademy.com These electronic properties influence the reactivity and acidity/basicity of molecules containing the phenyl moiety. For instance, the resonance stability contributes to phenol (B47542) (C₆H₅OH) being more acidic than aliphatic alcohols. wikipedia.orgyoutube.com

Contemporary Research Landscape and Interdisciplinary Nature of Phenyl Chemistry Investigations

Contemporary research involving phenyl groups spans numerous areas within organic chemistry and extends into various interdisciplinary fields. The phenyl moiety's versatility makes it a crucial building block in the synthesis of complex molecules with diverse applications. ontosight.aiucsc.edu

In medicinal chemistry, the introduction of phenyl groups into drug candidates is a common strategy to modulate their biological activity, solubility, and pharmacokinetic properties. ontosight.aiucsc.edu Phenyl-containing structures are found in many pharmaceuticals. ontosight.aiyoutube.com Research continues into designing and synthesizing new phenyl-containing compounds with potential therapeutic activities, such as anticancer agents. researchgate.netscirp.orgnih.govnih.gov

Materials science heavily utilizes phenyl groups in the design and synthesis of polymers and other advanced materials. ontosight.aiucsc.edu The rigidity and hydrophobicity imparted by phenyl groups contribute to the properties of polymers like polystyrene. ontosight.aiturito.comyoutube.com Phenyl moieties are also incorporated into frameworks like Metal-Organic Frameworks (MOFs) to influence their structure, properties, and interactions with guest molecules. rsc.orgacs.org

Furthermore, phenyl chemistry is integral to the development of agrochemicals, dyes, and fine chemicals. turito.comunacademy.com Research in these areas often involves the functionalization of phenyl rings through various synthetic methodologies.

The study of phenyl compounds is inherently interdisciplinary, drawing upon principles and techniques from physics, biology, materials science, and computational chemistry. openaccessjournals.comtandfonline.comjmcs.org.mxresearchgate.net For example, spectroscopic methods like NMR are essential for characterizing phenyl-containing molecules. wikipedia.orgunacademy.comacs.org Computational studies are employed to understand the electronic structure, reactivity, and properties of phenyl systems and to predict the behavior of new compounds. researchgate.net Research into the environmental impact and degradation of phenyl-containing pollutants also highlights the interdisciplinary nature of this field. jmcs.org.mx

Detailed research findings involving phenyl groups are continuously being published across various subfields of chemistry. For instance, studies on the synthesis and evaluation of novel phenyl hydrazine (B178648) derivatives as potential anticancer agents demonstrate the ongoing exploration of phenyl-containing scaffolds in drug discovery. researchgate.netscirp.org Research also investigates the role of phenyl groups in the self-assembly of complex structures, such as tubular frameworks, through noncovalent interactions like pi-stacking and C-H...X hydrogen bonds. rsc.org

While specific comprehensive data tables covering all aspects of phenyl chemistry research are vast and varied depending on the specific compounds and properties studied, the following illustrates typical data points that might be relevant in research:

| Property | Typical Range for Simple Phenyl Compounds | Notes |

| Molecular Weight | ~77.1 g/mol (for the phenyl group itself) | Varies significantly with substituents. testbook.com |

| Melting Point | Varies widely | Influenced by substituents and symmetry. testbook.com |

| Boiling Point | Varies widely | Influenced by substituents and polarity. testbook.com |

| Solubility in Water | Generally Low | Hydrophobic nature of the phenyl group. turito.comunacademy.comyoutube.com |

| ¹H NMR Chemical Shift | ~7.27 ppm (for benzene protons) | Can shift based on substituents. wikipedia.orgunacademy.com |

This table provides a general overview; specific research findings would involve detailed data on synthesis yields, spectroscopic characterization data (NMR, IR, Mass Spectrometry), crystallographic data, and property measurements relevant to the specific application (e.g., biological activity data, material properties).

The study of phenyl moieties remains a vibrant and essential area of organic chemistry research, driving innovation in diverse scientific and technological domains.

Structure

2D Structure

3D Structure

Properties

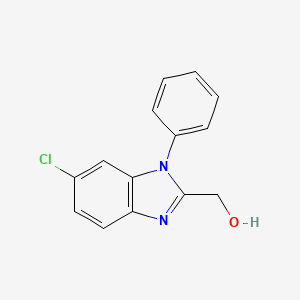

Molecular Formula |

C14H11ClN2O |

|---|---|

Molecular Weight |

258.70 g/mol |

IUPAC Name |

(6-chloro-1-phenylbenzimidazol-2-yl)methanol |

InChI |

InChI=1S/C14H11ClN2O/c15-10-6-7-12-13(8-10)17(14(9-18)16-12)11-4-2-1-3-5-11/h1-8,18H,9H2 |

InChI Key |

IRVSRKBLNCSTHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)Cl)N=C2CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenyl Containing Compounds

Catalytic Strategies for Aromatic Functionalization and Phenyl Group Introduction

Catalysis plays a pivotal role in enabling challenging transformations involving aromatic rings, including the direct functionalization of C-H bonds and the formation of new carbon-carbon bonds to introduce phenyl groups.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for constructing C-C bonds, providing powerful routes to assemble complex phenyl-containing molecules. These reactions typically involve the coupling of an aryl (phenyl) halide or pseudohalide with an organometallic reagent or an alkene in the presence of a transition metal catalyst, most commonly palladium rsc.orglibretexts.orgacs.org.

Prominent examples include the Suzuki-Miyaura coupling, which couples aryl halides with organoboron compounds, and the Heck reaction (also known as the Mizoroki-Heck reaction), which involves the palladium-catalyzed vinylation or arylation of olefins with aryl or vinyl halides libretexts.orgwikipedia.orgorganic-chemistry.org. The Heck reaction is utilized in the synthesis of poly(phenylene vinylene) (PPV)-based conjugated polymers and in the production of pharmaceuticals like Naproxen wikipedia.orgtaylorandfrancis.com. Another key method is the Sonogashira coupling, which forms C-C bonds between terminal alkynes and aryl or vinyl halides, often catalyzed by palladium and copper wikipedia.orglibretexts.orgorganic-chemistry.org. This reaction is valuable for incorporating aromatic and alkynyl functionalities into pharmaceutical compounds and has been applied in the synthesis of natural products and organic materials wikipedia.orglibretexts.orgresearchgate.net.

Transition metal-catalyzed C-H activation has also emerged as a step-economical approach to functionalize aromatic rings directly, avoiding the need for pre-functionalized substrates nih.govrsc.orgmt.com. Palladium catalysis, often assisted by directing groups, has been widely explored for the regioselective functionalization of phenyl rings, including ortho-C-H functionalization rsc.orgrsc.orgacs.org. For instance, palladium-catalyzed C-H arylation has been used to introduce aryl groups into molecules acs.org. Rhodium(III) catalysis under oxidative conditions also enables C-H functionalization of arenes acs.org. Gold catalysis has been reported for the intramolecular C(sp2)-H bond functionalization of phenyl rings with terminal alkynyl groups, leading to fused heterocyclic motifs ecnu.edu.cn.

Organocatalysis, which utilizes small organic molecules as catalysts, offers complementary strategies for the synthesis of phenyl-containing compounds, particularly for achieving high stereoselectivity. Organocatalytic approaches can facilitate the asymmetric incorporation of phenyl groups or the creation of chiral centers adjacent to phenyl rings. For example, chiral phosphoric acids have been employed as organocatalysts in asymmetric aza-Friedel-Crafts reactions, enabling the coupling of electron-rich aromatic systems, including those with phenyl moieties, with imines to form aza-stereocenters beilstein-journals.org. These reactions can exhibit high regioselectivity and enantioincorporation, influenced by catalyst-substrate interactions beilstein-journals.org.

Biocatalysis, utilizing enzymes or whole cells, provides highly selective and environmentally benign routes for synthesizing phenyl-containing compounds, particularly complex molecules and chiral intermediates. Phenylalanine ammonia (B1221849) lyase (PAL) is a well-studied enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid and ammonia wikipedia.orgfrontiersin.orgfrontiersin.org. Importantly, PAL can also catalyze the reverse reaction, the amination of cinnamic acids, to produce phenylalanine analogues frontiersin.orgfrontiersin.orgnih.govparadisiresearch.com. This biocatalytic approach has been shown to be a cost-efficient method for producing a variety of phenylalanine analogues and has been investigated for process intensification, including in continuous flow systems frontiersin.orgfrontiersin.orgparadisiresearch.com. Biocatalytic methods are increasingly applied in the synthesis of pharmaceutical intermediates and natural product derivatives containing phenyl groups, offering advantages in terms of selectivity and mild reaction conditions polimi.itrsc.orgrsc.org.

Photocatalysis and electrocatalysis represent emerging and sustainable strategies for the functionalization of phenyl rings and the introduction of phenyl groups. These methods often operate under mild conditions and can enable novel reactivity. Photocatalytic C-H functionalization of arenes allows for regioselective transformations, including ortho-olefination of phenol (B47542) derivatives rsc.org. Photoredox catalysis, often involving iridium or ruthenium complexes, can be used in synergistic dual catalytic systems with transition metals to achieve C-H activation and functionalization, such as the arylation of C(sp3)-H bonds with aryldiazonium salts nih.gov. Organic photocatalysts like eosin (B541160) Y have also been explored nih.gov. Electrocatalysis offers an alternative for C-H functionalization and C-C bond formation in the absence of transition metal catalysts mt.comtandfonline.com. Photoelectrochemical methods, combining light and electricity, are also being explored for C-H functionalization researchgate.net.

Stereoselective and Asymmetric Synthesis of Phenyl-Substituted Chiral Molecules

The synthesis of chiral molecules bearing phenyl substituents is of paramount importance due to the prevalence of such motifs in biologically active compounds. Achieving high stereoselectivity in the construction of these chiral centers is a key challenge. Asymmetric synthesis and stereoselective transformations are often accomplished using chiral catalysts, including transition metal complexes with chiral ligands and chiral organocatalysts beilstein-journals.orgrsc.org. Biocatalysis, particularly with enzymes like transaminases and ammonia lyases, is also a powerful tool for the enantioselective synthesis of chiral phenyl-containing amino acids and amines polimi.itrsc.org. Dynamic kinetic resolution and deracemization strategies employing biocatalysts have been developed to obtain enantiomerically pure phenyl-substituted chiral molecules polimi.itrsc.orguniovi.es. Examples include the biocatalytic synthesis of fluorinated D-phenylalanine derivatives, precursors to pharmaceuticals polimi.it.

Green Chemistry Principles in Phenyl Compound Synthesis and Process Intensification

Development of Eco-Friendly Solvents and Reaction Media

The choice of solvent significantly impacts the environmental footprint of a chemical process. Traditional organic solvents, often volatile and toxic, contribute substantially to pollution. Consequently, there is a growing emphasis on replacing these with more environmentally benign alternatives in the synthesis of phenyl-containing compounds.

One promising class of eco-friendly media is Deep Eutectic Solvents (DESs). These solvents are typically formed from a mixture of a hydrogen bond donor and a hydrogen bond acceptor, exhibiting a lower melting point than their individual components. DESs have been explored as green and eco-friendly media for the synthesis of various compounds, including substituted 2-mercaptoquinazolin-4(3H)-ones from anthranilic acids and phenyl isothiocyanate. nih.gov In a study investigating the synthesis of these compounds, various choline (B1196258) chloride-based DESs were tested, with choline chloride:urea (1:2) proving to be the most effective, acting as both solvent and catalyst. nih.gov The use of DESs in conjunction with techniques like stirring, microwave irradiation, and ultrasound irradiation has shown varying effectiveness, with stirring and ultrasonication generally yielding better results (16-76%) compared to microwave-assisted synthesis (13-49%). nih.gov

Glycerol (B35011) is another eco-friendly solvent that has been utilized in the synthesis of phenyl-containing heterocycles. An environmentally benign procedure for the synthesis of substituted 2-cyanomethyl-4-phenylthiazoles under focused microwave irradiation successfully employed glycerol as the solvent. scirp.org This method offered advantages such as excellent yields, short reaction times (3.5 to 4.5 minutes), and simple work-up procedures, demonstrating the potential of glycerol in facilitating efficient and green synthesis of phenylated systems. scirp.org

The use of water as a solvent is also a key aspect of green chemistry. While the solubility of organic compounds in water can be a challenge, some reactions for synthesizing phenyl compounds have been adapted to aqueous conditions. For example, the synthesis of N-(substituted phenyl)-2-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)acetamide derivatives has been reported using a copper-catalyzed click chemistry approach in water with eco-friendly catalysts. bohrium.com

Furthermore, solvent-free conditions are highly desirable for minimizing waste. The synthesis of 2-aryl-4-phenylquinazoline derivatives has been achieved through a three-component reaction under solvent-less conditions using lactic acid as a promoter. mjcce.org.mk This method offers benefits such as good yields, a simple procedure, and a cleaner reaction profile. mjcce.org.mk Another example is the solvent-free synthesis of flavones (2-phenylchromones) and 2-styrylchromones using a grinding technique with phosphorous pentoxide. tandfonline.com This approach avoids the use of organic solvents during the reaction and work-up, highlighting the effectiveness of mechanical activation in green synthesis. tandfonline.com

The development and application of these eco-friendly solvents and reaction media are crucial for reducing the environmental impact associated with the synthesis of phenyl-containing compounds.

Atom-Economic Transformations and Waste Minimization Strategies

Atom economy is a fundamental principle of green chemistry that evaluates the efficiency of a reaction by calculating the amount of reactant atoms incorporated into the final product. jocpr.comacs.org Maximizing atom economy minimizes the generation of unwanted byproducts and thus reduces waste. jocpr.com

Many traditional synthetic routes for phenyl-containing compounds involve stoichiometric reagents and generate significant amounts of waste. pnas.org Atom-economic transformations, such as addition reactions, cycloadditions, and rearrangements, are preferred as they incorporate most, if not all, atoms of the reactants into the product. pnas.org

Catalytic reactions are often more atom-economic than stoichiometric ones because the catalyst is not consumed in the reaction. nih.gov For example, metal-catalyzed cross-coupling reactions, such as the Suzuki reaction, are widely used for forming carbon-carbon bonds between phenyl rings and other groups. These reactions can be designed to be highly efficient, incorporating the majority of the starting materials into the desired biaryl products. tandfonline.com

Waste minimization strategies go beyond simply choosing atom-economic reactions and encompass the entire synthetic process. This includes optimizing reaction conditions to maximize yield and selectivity, minimizing the use of purification steps, and developing methods for recycling catalysts and solvents. prismcalibration.com

The E-factor (environmental factor) is a metric used to quantify the amount of waste generated per unit of product, providing a measure of the environmental impact of a chemical process. pnas.orgresearchgate.net Lower E-factors indicate greener processes. Strategies to reduce the E-factor in the synthesis of phenyl-containing compounds include the use of heterogeneous catalysts that can be easily separated and recycled, and the development of more efficient purification techniques that avoid large volumes of solvents. royalsocietypublishing.org

An artificial intelligence approach has been explored for designing processes with minimal waste generation, illustrated by synthesizing a cost-effective process to minimize phenol-containing waste streams in an oil refinery. acs.org This highlights the potential of computational methods in developing waste minimization strategies.

The synthesis of 3-cyanopyridine (B1664610) compounds via a tandem reaction with 100% atom economy under mild, metal-free conditions promoted by sodium hydroxide (B78521) has been reported, achieving yields up to 97%. rsc.org This exemplifies a highly efficient and waste-minimizing approach.

The following table illustrates the concept of atom economy with a simplified example relevant to phenyl chemistry (note: this is a general illustration, not tied to a specific search result, but reflects the principle).

| Reaction Type | Reactants | Product | Byproducts | Atom Economy Calculation | Ideal Atom Economy |

| Ideal Addition | A + B | AB | None | (MW of AB / (MW of A + MW of B)) * 100% | 100% |

| Substitution | C-X + Y | C-Y | X-Y | (MW of C-Y / (MW of C-X + MW of Y)) * 100% | < 100% |

*MW = Molecular Weight

Flow Chemistry and Automated Synthesis for Phenylated Systems

Flow chemistry involves conducting chemical reactions in a continuous stream rather than in batch. This approach offers several advantages for the synthesis of phenyl-containing compounds, including improved reaction control, enhanced heat and mass transfer, shorter reaction times, and increased safety, particularly for hazardous reactions. researchgate.net Flow chemistry can also facilitate automation and integration of multiple reaction steps, leading to more efficient and sustainable processes. uc.pt

The synthesis of phenyl glucosazone from glucose and phenyl hydrazine (B178648) in a continuous flow system has been reported. researchgate.net Initially, reactor fouling due to the insolubility of the product was a challenge, but a segmented flow approach using air streams successfully prevented fouling and allowed for multi-hour reactions with high yields. researchgate.net This demonstrates how flow chemistry can overcome issues encountered in batch processes.

Flow microreactor systems have been utilized for the synthesis of phenyl azide (B81097) from dibromobenzenes, showcasing a straightforward method for accessing functionalized aryl azides. researchgate.net The use of flow conditions enabled the generation and reaction of organolithium species bearing masked azides, which can be challenging in batch. researchgate.net

Continuous flow processes have also been applied to metal-catalyzed cross-coupling reactions, which are essential for constructing many phenylated systems. For instance, the synthesis of unsymmetrically substituted p-terphenyl (B122091) compounds using sequential Suzuki cross-coupling protocols has been successfully carried out in a continuous flow system. tandfonline.com This approach allowed for in situ reactions and provided a convenient route to these compounds in excellent yields. tandfonline.com Flow chemistry has also been explored for Sonogashira cross-coupling reactions, offering advantages in terms of optimizing reaction conditions and enhancing scalability. acs.org

Automated synthesis systems complement flow chemistry by enabling high-throughput experimentation and synthesis. These systems can automate various steps, including reagent dispensing, reaction monitoring, and purification, leading to increased efficiency and reproducibility. zinsser-analytic.com Automated synthesis has been applied to the preparation of libraries of phenyl-containing compounds, such as terphenyl derivatives with varying alkyl side chains, using iterative Suzuki-Miyaura cross-coupling. nih.gov Automated systems can facilitate the rapid screening of reaction parameters and the synthesis of target molecules on a preparative scale. nih.gov

The integration of flow chemistry and automated synthesis holds significant potential for the efficient and sustainable production of phenyl-containing compounds. These technologies allow for precise control over reaction conditions, minimize manual handling, and can be designed to incorporate in-line purification and analysis, further reducing waste and improving process efficiency. researchgate.net

A modular 3D printed flow system has been introduced for the automated synthesis of phenyl-functionalised silica-coated superparamagnetic iron oxide nanoparticles. rsc.orgrsc.org This system highlights the potential of combining additive manufacturing with flow chemistry for creating customizable and efficient synthesis platforms. The continuous flow system enabled fast reactions under ambient conditions with a notable production rate. rsc.org

The combination of flow chemistry and automated synthesis represents a powerful approach for the future of synthesizing phenyl-containing compounds, offering benefits in terms of speed, efficiency, safety, and sustainability.

Elucidation of Reaction Mechanisms Involving Phenyl Moieties

Mechanistic Investigations of Electrophilic Aromatic Substitution on Phenyl Rings

Electrophilic Aromatic Substitution (EAS) is a cornerstone reaction of aromatic compounds, including those containing phenyl rings. The general mechanism, denoted SEAr, involves the replacement of an atom, typically hydrogen, on the aromatic ring by an electrophile. wikipedia.orgsavemyexams.com The reaction proceeds through a two-step process. masterorganicchemistry.combyjus.com

In the first step, the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). masterorganicchemistry.combyjus.com This attack disrupts the aromaticity of the phenyl ring and leads to the formation of a positively charged intermediate known as a cyclohexadienyl cation, arenium ion, or sigma complex. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This step is typically the slow, rate-determining step due to the loss of aromatic stabilization. masterorganicchemistry.com The arenium ion is resonance-stabilized, with the positive charge delocalized across the ring. wikipedia.orgbyjus.com

The second step involves the deprotonation of the arenium ion, usually by a weak base. byjus.com This loss of a proton from the sp³ hybridized carbon atom adjacent to the electrophile attachment site regenerates the π system and restores aromaticity to the phenyl ring, yielding the substituted product. wikipedia.orgmasterorganicchemistry.combyjus.comlibretexts.org This step is generally fast. masterorganicchemistry.com

Substituents on the phenyl ring significantly influence the rate and regioselectivity of EAS reactions. Activating substituents, which are typically electron-donating groups, increase the electron density of the ring, making it more nucleophilic and thus accelerating the reaction rate. wikipedia.orglibretexts.orglumenlearning.comlibretexts.org These groups stabilize the positive charge of the arenium ion intermediate. lumenlearning.com Conversely, deactivating substituents, which are electron-withdrawing groups, decrease the electron density of the ring, making it less reactive towards electrophiles and slowing down the reaction rate. wikipedia.orglibretexts.orglumenlearning.comlibretexts.org Deactivating groups destabilize the arenium ion. lumenlearning.com The position of the substituent (ortho, meta, or para) also dictates the preferred site of electrophilic attack (directing effects), which is also rationalized by the stability of the resonance contributors of the arenium ion. lumenlearning.com

Common EAS reactions on phenyl rings include halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. wikipedia.orgbyjus.comlibretexts.org Each of these reactions involves the generation of a specific electrophile that is then attacked by the phenyl ring. For instance, nitration typically involves the nitronium ion (NO₂⁺), generated from nitric and sulfuric acids. savemyexams.combyjus.com

Nucleophilic Substitution and Addition Reactions of Phenyl-Derived Species

While phenyl rings are typically electron-rich and primarily undergo electrophilic substitution, they can also participate in nucleophilic substitution and addition reactions under specific conditions. Unlike the SN1 or SN2 mechanisms common for alkyl halides, nucleophilic substitution on aromatic rings (Nucleophilic Aromatic Substitution, SNAr) proceeds through distinct pathways due to the unique stability of the aromatic system. wikipedia.orgchemistrysteps.combyjus.com

One of the most important SNAr mechanisms is the addition-elimination pathway. wikipedia.orgchemistrysteps.com This mechanism is favored when the phenyl ring is substituted with strong electron-withdrawing groups, particularly in the ortho or para positions relative to a leaving group (commonly a halide). wikipedia.orgchemistrysteps.combyjus.comlibretexts.orgmasterorganicchemistry.com These electron-withdrawing groups stabilize the negative charge that develops in the intermediate. wikipedia.orglibretexts.orgmasterorganicchemistry.com The mechanism involves the initial attack of a nucleophile on the carbon bearing the leaving group, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orglibretexts.org In this intermediate, the aromaticity is disrupted, and the carbon atom changes from sp² to sp³ hybridization. libretexts.org The second step involves the elimination of the leaving group, which restores aromaticity. chemistrysteps.commasterorganicchemistry.comlibretexts.org The ease of leaving group departure does not typically affect the rate-determining step in SNAr reactions. masterorganicchemistry.com Studies have shown that for some SNAr reactions, the order of leaving group reactivity is F > Cl > Br > I, which is the opposite of SN1 and SN2 reactions. chemistrysteps.commasterorganicchemistry.com

Another mechanism for nucleophilic aromatic substitution is the elimination-addition pathway, also known as the benzyne (B1209423) mechanism. libretexts.orglibretexts.orglibretexts.orgmasterorganicchemistry.com This mechanism is less common and involves the formation of a highly reactive intermediate called benzyne, which contains a formal triple bond within the aromatic ring. libretexts.orglibretexts.orgmasterorganicchemistry.com This mechanism typically occurs with very strong bases and does not necessarily require electron-withdrawing groups on the ring. chemistrysteps.commasterorganicchemistry.com Evidence for the benzyne mechanism comes from isotopic labeling studies, which show scrambling of the label in the product. libretexts.orgmasterorganicchemistry.com

Nucleophilic addition reactions involving phenyl-derived species can also occur, particularly with phenyl radicals adding to π-systems. nih.govscielo.br

Radical Pathways and Single-Electron Transfer Mechanisms in Phenyl Compound Transformations

Radical reactions involving phenyl moieties are significant in various chemical processes, including polymerization and combustion. jove.comacs.org Phenyl radicals (Ph•) are highly reactive species that can participate in hydrogen atom abstraction or addition to π-systems. scielo.br Addition to π-systems tends to be faster than hydrogen abstraction. scielo.br

Phenyl radicals can be generated through various methods, such as the decomposition of radical initiators like benzoyl peroxide, which loses CO₂ to form a phenyl radical. jove.com These radicals can then initiate chain reactions, for example, in the polymerization of alkenes where a phenyl radical adds to the alkene double bond. jove.com

Single-electron transfer (SET) mechanisms are also relevant in the chemistry of phenyl compounds, particularly in the generation of phenyl radicals and subsequent transformations. Photoredox catalysis, for instance, can facilitate the formation of aryl radicals via SET reactions from diazonium salts. scielo.br The resulting phenyl radical can then undergo addition reactions. scielo.br

Studies on charged phenyl radical compounds have shown that remote charged substituents can significantly influence reaction rates, primarily through through-space electrostatic effects rather than through-bond mechanisms. rsc.org This modulation of reactivity can be rationalized using valence bond theory and the stabilization or destabilization of charge-transfer states in the transition state. rsc.org

Phenyl radicals can also be involved in complex reaction networks, such as those leading to the formation of polycyclic aromatic hydrocarbons (PAHs). acs.org Reactions of phenyl radicals with unsaturated hydrocarbons can lead to the formation of new rings through radical cyclization. acs.org

Rearrangement Reactions Involving Phenyl Group Migration

Phenyl group migration is a notable type of rearrangement reaction that can occur in various organic transformations. These rearrangements involve the movement of a phenyl group from one atom to another within the same molecule, leading to a structural isomer. wiley-vch.de

One well-known example where phenyl migration occurs is the Baeyer-Villiger oxidation, where a phenyl group can migrate from a carbonyl carbon to an oxygen atom. wiley-vch.de The migratory aptitude of a phenyl group in such rearrangements is influenced by its ability to stabilize a developing positive charge in the transition state, typically ranking after tertiary and secondary alkyl groups but before primary alkyl groups and methyl. wiley-vch.de

Another reaction where phenyl migration is observed is the benzilic acid rearrangement, which involves the conversion of a 1,2-diketone to a carboxylic acid. This rearrangement includes the migration of a phenyl ring. libretexts.org The mechanism involves the addition of a nucleophile to a carbonyl, followed by the reformation of the carbonyl and concerted migration of the phenyl group. libretexts.org

Phenyl group migration has also been observed in on-surface reactions, where hydrogen radical attack can induce the cleavage and subsequent migration of phenyl groups, leading to the formation of polycyclic aromatic hydrocarbons. nih.gov Density functional theory (DFT) calculations have been used to reveal the multi-step nature of these surface-confined rearrangements. nih.gov

In some phosphorus-containing compounds, base-induced rearrangements involving selective migration of a phenyl group have been reported. rsc.org These reactions may proceed through intermediates like monomeric metaphosphonimidates. rsc.org

Kinetic and Isotopic Labeling Studies for Mechanistic Delineation in Phenyl Chemistry

Kinetic and isotopic labeling studies are powerful tools for elucidating the mechanisms of reactions involving phenyl moieties. Kinetic studies provide information about the rate of a reaction and how it is affected by factors such as reactant concentrations, temperature, and the presence of catalysts or substituents. This data can help determine the rate-determining step and provide insights into the transition state. unilag.edu.ngresearchgate.netacs.org

For example, kinetic studies on electrophilic aromatic substitution reactions of benzene (B151609) derivatives have been instrumental in understanding the effect of substituents on reaction rates, demonstrating how electron-donating groups activate the ring and electron-withdrawing groups deactivate it. lumenlearning.comlibretexts.org Kinetic studies have also been applied to nucleophilic aromatic substitution reactions to investigate the influence of leaving groups and substituents on the reaction rate and mechanism. unilag.edu.ngresearchgate.net

Isotopic labeling involves replacing one or more atoms in a reactant with an isotope of that element. By tracking the position of the isotope in the products, researchers can gain information about which bonds are broken and formed during the reaction, providing crucial evidence for or against a proposed mechanism. libretexts.orgnih.govwikipedia.orgacs.orgresearchgate.netresearchgate.net

In the study of nucleophilic aromatic substitution via the benzyne mechanism, isotopic labeling with ¹⁴C in chlorobenzene (B131634) provided key evidence by showing scrambling of the label in the aniline (B41778) product, consistent with a symmetrical benzyne intermediate. libretexts.orgmasterorganicchemistry.com Isotopic labeling has also been used to investigate radical reactions involving phenyl rings, such as the addition of phenyl radicals to π-systems or the formation of species like the cyclopentazolate anion (N₅⁻) from phenyl pentazole precursors. nih.govacs.orgresearchgate.net Deuterium labeling studies have also been employed to understand hydrogen/deuterium exchange processes in reaction intermediates. wikipedia.orgresearchgate.net

Kinetic isotope effects (KIEs), which measure the change in reaction rate when an atom is replaced by one of its isotopes, can provide direct insights into the bonding changes occurring in the transition state and help distinguish between concerted and stepwise mechanisms. nih.govnih.gov ¹²C/¹³C KIE studies have been used to provide evidence for concerted mechanisms in some nucleophilic aromatic substitution reactions. nih.gov

Transition State Analysis and Reaction Coordinate Diagrams in Phenyl-Related Reactions

Transition state analysis and the construction of reaction coordinate diagrams are essential for understanding the energy profile and the molecular events that occur during a chemical reaction involving phenyl moieties. Computational methods, such as Density Functional Theory (DFT), play a significant role in these analyses. scielo.bracs.orgnih.gov

A reaction coordinate diagram depicts the energy changes that occur as a reaction progresses from reactants through the transition state(s) to products. Transition states are high-energy, short-lived species that represent the point of maximum energy along the reaction pathway between intermediates or reactants and products. masterorganicchemistry.com Analyzing the structure and energy of the transition state provides insights into the activation energy of the reaction and the factors that influence the reaction rate. rsc.org

In nucleophilic aromatic substitution via the addition-elimination mechanism, the reaction coordinate diagram shows an initial barrier for the attack of the nucleophile and formation of the Meisenheimer complex intermediate, followed by a barrier for the elimination of the leaving group. masterorganicchemistry.com The first step (formation of the Meisenheimer complex) is often the rate-determining step. masterorganicchemistry.com

Transition state analysis in radical reactions involving phenyl radicals, such as addition to alkenes, can reveal the geometry of the transition state and the nature of the interactions between the radical and the substrate. scielo.br Computational studies have shown that the addition of phenyl radicals to enol acetates, for example, involves an early transition state, and the reactivity is influenced by polar effects. scielo.brscielo.br

For rearrangement reactions involving phenyl migration, transition state analysis helps to understand the energetic feasibility of the migration and the factors that influence migratory aptitude. wiley-vch.de Computational studies have been used to investigate the energy diagrams of phenyl group migration reactions on surfaces, providing insights into the reaction pathway and intermediates. nih.govresearchgate.net

Analyzing frontier molecular orbitals (FMOs) can also contribute to understanding reactivity and the nature of transition states in phenyl chemistry. For instance, FMO analysis has been used to explain the electrophilic character of phenyl radicals in addition reactions. scielo.br

Advanced Spectroscopic Characterization of Phenyl Containing Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing phenyl-containing systems, providing information on the chemical environment and connectivity of atoms. The characteristic signals of phenyl protons and carbons in NMR spectra are influenced by the aromatic ring current and substituents wikipedia.orgoregonstate.edu.

In 1H NMR spectroscopy, protons of a phenyl group typically exhibit chemical shifts in the aromatic region, around 7.0-8.0 ppm, often appearing as a multiplet due to coupling between adjacent protons oregonstate.edu. The exact chemical shifts are sensitive to the electronic nature and position of substituents on the phenyl ring wikipedia.orgoregonstate.edu. For instance, protons on carbons adjacent to a phenyl ring can appear in the 1.5-2.5 ppm range oregonstate.edu. In phenols, the aromatic protons are expected between 7-8 ppm, while the hydroxyl proton typically appears in the 4-7 ppm range, though this can vary significantly with factors like pH, concentration, temperature, and solvent libretexts.org.

13C NMR spectroscopy provides complementary information, with aromatic carbons typically resonating in the 100-150 ppm range pearson.commsu.edu. The carbon directly attached to a substituent often shows a distinct chemical shift, and the positions of other carbon signals are also affected by the substituent's electronic effects scispace.com. For example, in phenols, the aromatic carbon attached to the -OH group is shifted downfield to approximately 155 ppm due to the electronegative oxygen libretexts.org.

NMR spectroscopy is also valuable for studying the dynamics of phenyl groups, such as rotation. Studies using 1H T1 and 1H T1ρ measurements have been used to explore local and segmental motions, including the rotation of phenyl groups in polymer networks mdpi.com.

Multi-dimensional NMR Techniques for Complex Phenyl Structures

For complex molecules containing phenyl groups, multi-dimensional NMR techniques are essential for unambiguous signal assignment and structural elucidation. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) help establish proton-proton and proton-carbon connectivities, allowing for the tracing of spin systems within the phenyl ring and its connection to the rest of the molecule.

For example, 2D 13C{1H} HETCOR (Heteronuclear Correlation) NMR experiments have been used to establish the spatial proximity of phenyl moieties to other groups in complex structures like functionalized mesoporous silicas figshare.com. These experiments can reveal interactions and connectivity that are not apparent from 1D NMR spectra alone figshare.com.

Solid-State NMR of Phenyl-Containing Materials

Solid-state NMR is particularly useful for characterizing phenyl groups in materials where solubility is limited or when investigating the solid-state structure and dynamics. This technique can provide information about the local environment, packing, and mobility of phenyl rings in solid matrices, such as polymers, organic-inorganic hybrid materials, and encapsulated compounds figshare.comnih.govresearchgate.netmdpi.com.

Multinuclear solid-state NMR, including 1H, 13C, and 29Si NMR, combined with 2D correlation techniques like HETCOR and 1H-1H exchange NMR, has been applied to study the framework locations of phenyl functional groups incorporated in mesoporous structures and their interactions with other components figshare.com. Solid-state NMR can also provide insights into the rigidity or mobility of phenyl rings within a solid matrix researchgate.net.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups, bonding, and molecular vibrations of phenyl-containing systems. These spectra serve as a fingerprint for identifying the presence of phenyl rings and analyzing their structural features and conformations uenr.edu.ghlibretexts.orgorgchemboulder.com.

Characteristic IR absorption bands for aromatic compounds include C-H stretching vibrations in the 3000-3100 cm-1 region, which are typically slightly higher than those for alkanes uenr.edu.ghlibretexts.orgorgchemboulder.com. Carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1585 cm-1 and 1500-1400 cm-1 regions libretexts.orgorgchemboulder.com. Out-of-plane C-H bending vibrations in the 650-900 cm-1 region are particularly useful for determining the substitution pattern of the benzene (B151609) ring libretexts.orgorgchemboulder.com. Weak overtone bands in the 2000-1665 cm-1 region can also be indicative of the substitution pattern orgchemboulder.com.

Raman spectroscopy complements IR spectroscopy, with certain vibrational modes being strong in Raman that are weak or absent in IR, and vice versa, depending on the change in polarizability during the vibration tandfonline.com. The ring-breathing mode of monosubstituted benzenes, typically appearing near 1000 cm-1, is often strong in the Raman spectrum and serves as an important marker tum.deorientjchem.orgacs.org.

Substituents on the phenyl ring influence the vibrational spectra by altering electron distribution, bond strengths, and molecular symmetry, leading to shifts in frequencies and changes in band intensities uenr.edu.gh.

Analysis of Aromatic Ring Vibrations and Substituent Effects

Studies on benzene derivatives have shown that the vibrational spectra are influenced by the substituents attached to the aromatic ring uenr.edu.gh. Changes in electron-donating or electron-withdrawing properties of substituents can affect the frequencies of certain vibrations orientjchem.org.

Spectroscopic Signatures of Phenyl Ring Conformations

Vibrational spectroscopy, sometimes in combination with computational methods, can be used to study the conformations of molecules containing phenyl rings. Different conformers can exhibit distinct spectroscopic signatures due to variations in their geometry and the resulting changes in vibrational modes acs.orgresearchgate.net.

For molecules with restricted rotation around the bond connecting the phenyl ring to another part of the molecule, different conformers (e.g., syn/anti or gauche/anti) can exist and may be identified through characteristic bands in their IR or Raman spectra acs.orgrsc.orgijsr.in. The analysis of vibrational frequencies and intensities, often supported by theoretical calculations, helps in assigning observed bands to specific conformations acs.orgresearchgate.netscispace.com. For example, studies on phenylalkynes have used resonance-enhanced two-photon ionization and UV-UV hole-burning spectroscopy to characterize low-energy conformations acs.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy is a powerful tool for investigating the electronic transitions within molecules, particularly those with π electron systems like the phenyl ring. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy antibonding orbitals. For phenyl-containing compounds, the characteristic UV absorption arises primarily from π→π* transitions within the aromatic ring.

Benzene, the fundamental aromatic system, displays characteristic absorption bands in the UV spectrum. These include an intense band around 184 nm, a less intense band near 204 nm, and a secondary band with fine structure around 256 nm. The band at 184 nm is a highly allowed transition but often falls in the vacuum UV region, which is beyond the range of standard UV-Vis spectrophotometers. The weaker bands at longer wavelengths result from forbidden transitions that become partially allowed due to molecular vibrations.

The presence of substituents on the phenyl ring significantly influences its UV-Vis spectrum. Groups with lone pairs of electrons, known as auxochromes (e.g., -OH, -NH₂), can interact with the π system of the benzene ring through resonance (n-π conjugation). This interaction lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of the absorption maxima to longer wavelengths (bathochromic shift) and often an increase in absorption intensity (hyperchromic effect). For instance, the primary UV absorption band of aniline (B41778) is shifted to 230 nm compared to 204 nm for benzene, and the secondary band shifts from 256 nm to 280 nm. Similarly, phenol (B47542) shows shifts in its primary and secondary bands compared to benzene. The deprotonation of phenol to form the phenoxide ion leads to even larger bathochromic shifts and increased intensity due to the enhanced availability of n electrons for conjugation with the aromatic π system.

The extent of conjugation within a molecule is a primary factor affecting the wavelength of absorption. As the system of alternating single and double bonds (conjugation) increases, the HOMO-LUMO energy gap decreases, requiring less energy for π→π* transitions and thus shifting the absorption to longer wavelengths. This principle is evident in polyenes, where each additional conjugated double bond results in a bathochromic shift of approximately 30 nm. While this is most pronounced in linear conjugated systems, the concept of extended conjugation also applies to systems involving phenyl rings linked to other unsaturated groups.

Advanced X-ray Techniques (e.g., XRD, XPS) for Crystalline Structure and Surface Characterization

Advanced X-ray techniques provide crucial structural and compositional information for phenyl-containing compounds in both bulk crystalline and surface forms.

X-ray Diffraction (XRD), particularly single-crystal XRD, is a fundamental technique for determining the precise arrangement of atoms within a crystalline solid. It allows for the elucidation of crystal systems, space groups, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. XRD has been extensively used to study the crystalline structures of various phenyl-containing compounds, including complex organic molecules and coordination complexes. Studies utilizing XRD have revealed details about the conformation of molecules containing phenyl rings, such as the chair conformation in bicyclic systems with phenyl substituents and the orientation of phenyl rings within the crystal lattice. Mathematical simulation methods are sometimes employed in conjunction with XRD data to aid in the determination and refinement of complex crystal structures of phenyl derivatives.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides elemental composition and chemical state information about the top few nanometers of a material. XPS is valuable for characterizing the surface chemistry of materials containing phenyl groups. High-resolution XPS spectra of the C 1s core level in phenyl-containing compounds typically show a main peak corresponding to the carbon atoms in the aromatic ring (C-C and C-H bonds). Additionally, a characteristic shake-up satellite peak is often observed at a higher binding energy (around 6-8 eV higher than the main C 1s peak) due to π→π* transitions in the aromatic system, serving as a strong indicator of the presence of phenyl rings.

Computational and Theoretical Studies of Phenyl Substituted Molecules

Quantum Chemical Calculations (e.g., DFT, Ab Initio) on Electronic Structure and Reactivity

Studies utilizing DFT and ab initio methods have investigated the electronic structure and reactivity of various phenyl-containing compounds, including phenylpropane units of lignin (B12514952) and substituted phenyl derivatives. kuleuven.bechemrj.orgnih.govppublishing.org These calculations can reveal the distribution of electron density and charges within the molecule, identifying sites prone to electrophilic or nucleophilic attack. chemrj.org For instance, quantum chemical calculations on phenylpropane units of lignin have shown that the electronic structure is primarily determined by the charge distribution within these units. chemrj.org Similarly, DFT studies on substituted benzene (B151609) molecules have explored the substituent effects on the proton affinities of ring carbon atoms, finding good Hammett-type correlations. kuleuven.be

Analysis of Aromaticity, Electron Delocalization, and Stability of Phenyl Systems

Aromaticity is a key concept in the chemistry of phenyl systems, contributing significantly to their enhanced stability and unique reactivity. Computational methods are extensively used to quantify and analyze the aromatic character of the phenyl ring in various molecular environments. Criteria for aromaticity often assessed computationally include energetic stabilization, bond length equalization, and magnetic properties related to ring currents. masterorganicchemistry.commdpi.comineosopen.org

Reaction Pathway and Transition State Modeling for Phenyl-Involved Processes

Understanding the step-by-step process of a chemical reaction, including the structures and energies of transition states, is crucial for elucidating reaction mechanisms and predicting reaction rates. Quantum chemical calculations are powerful tools for modeling reaction pathways and locating transition states for reactions involving phenyl-substituted molecules. acs.orgosti.govosti.govresearchgate.netrsc.org

DFT and ab initio methods can be used to calculate the potential energy surface (PES) for a reaction, identifying intermediates and transition states. osti.govrsc.orgacs.org Transition state modeling allows for the determination of activation energies, which are directly related to reaction rates. rsc.org For example, computational studies have investigated the reaction of the phenyl radical with oxygen, identifying a submerged adiabatic transition state along the reaction entrance pathway using double-hybrid DFT. acs.orgresearchgate.net This approach accurately reproduced experimental rate coefficients. acs.org Another study used computational modeling to investigate the reaction mechanism of phenyl diazonium ions, indicating that host-guest complexation could electrostatically destabilize the transition state of a specific reaction pathway. rsc.org Theoretical studies have also explored reaction pathways for the association of phenyl radical with allyl radical, providing insights into the formation of polycyclic aromatic hydrocarbons. osti.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, allowing for the exploration of conformational landscapes and the analysis of intermolecular interactions. These simulations are particularly useful for understanding the flexibility of phenyl-substituted molecules and how they interact with their environment, such as solvents or biological targets. mdpi.comsemanticscholar.orgacs.orgwesleyan.educhemmethod.com

Beyond individual molecule conformation, MD simulations are valuable for studying how phenyl-substituted molecules interact with other molecules. This includes interactions in solution, with surfaces, or with biological macromolecules like proteins or DNA. acs.orgnih.govwesleyan.educhemmethod.com For instance, molecular docking and MD simulations have been used to study the binding of substituted phenyl derivatives to enzymes like alkaline phosphatase, providing insights into binding affinities and modes. nih.gov MD simulations have also been employed to identify potential inhibitors by evaluating the binding and energetics of phenyl-piperazine scaffolds with a target protein. acs.org Analysis of intermolecular interactions between a protein and RNA modified with a tethered phenyl group using MD simulations suggested that the phenyl group's packing influenced complex formation. wesleyan.edu

Machine Learning and Artificial Intelligence in Phenyl Chemistry Research

The increasing availability of chemical data and advancements in algorithms have led to the growing application of Machine Learning (ML) and Artificial Intelligence (AI) in various areas of chemistry, including the study and design of phenyl compounds. nih.govacs.orgarxiv.orgresearchgate.netarxiv.org These data-driven approaches can accelerate research by identifying patterns, making predictions, and automating tasks that were previously time-consuming or impossible with traditional methods. nih.govarxiv.orgresearchgate.net

ML models can be trained on large datasets of chemical structures and properties or reaction outcomes to build predictive models. arxiv.orgarxiv.orgmdpi.com AI is being used to enhance quantum chemical methods, allowing for calculations with potentially higher accuracy and lower computational cost. nih.gov The integration of automation with ML has shown significant advantages in chemical research, ranging from optimizing reaction conditions to interpreting mechanisms. arxiv.org

Predictive Modeling of Synthetic Outcomes and Reaction Conditions

Predicting the outcome of a chemical reaction and identifying the optimal reaction conditions are critical steps in organic synthesis. ML and AI are being developed to assist chemists in these tasks, potentially reducing the need for extensive experimental trial and error. osti.govosti.govrsc.orgmdpi.comnih.govacs.orgbeilstein-journals.org

ML models can be trained to predict the major product of a reaction given the reactants and conditions, or to suggest suitable reaction conditions for a desired transformation. mdpi.comnih.govacs.orgrsc.org This is particularly valuable for complex reactions or when exploring new chemical space. mdpi.comnih.gov Studies have explored the use of language models to predict organic synthesis procedures, including parameters like solvents, reagents, temperature, and duration. mdpi.com ML approaches have demonstrated the ability to predict reaction conditions for various transformations, including palladium-catalyzed cross-coupling reactions involving different nucleophiles. nih.gov While predicting complete reaction conditions remains challenging, models are being developed to provide reasonable starting points for optimization. acs.orgrsc.org

Automated Reaction Design and Optimization for Phenyl Compounds

Automated systems integrated with AI and ML are emerging that can design and optimize chemical reactions with minimal human intervention. osti.govrsc.orgrsc.orgresearchgate.netbeilstein-journals.orgchemrxiv.orguib.no These "self-driving labs" can rapidly explore reaction parameters and identify optimal conditions, accelerating the discovery and synthesis of new compounds. rsc.orgbeilstein-journals.org

Theoretical Insights into Spectroscopic Signatures and Molecular Properties

Theoretical and computational methods, particularly Density Functional Theory (DFT), play a crucial role in understanding the spectroscopic signatures and molecular properties of phenyl-substituted molecules. These methods provide valuable insights that complement and aid in the interpretation of experimental data from techniques such as UV-Vis, IR, and NMR spectroscopy.

Computational studies often involve optimizing the molecular geometry to determine the most stable structure. scielo.org.zacdnsciencepub.com For phenyl-substituted compounds, the orientation of the phenyl ring relative to other parts of the molecule can significantly influence the electronic structure and, consequently, the spectroscopic properties. DFT calculations can determine bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecular geometry. scielo.org.zawu.ac.th For instance, studies on 3-phenyl coumarins have utilized DFT to examine structural and geometry parameters. researchgate.net Conformational analysis, often performed using computational methods like Monte Carlo searching or by rotating dihedral angles, helps identify stable conformers and their relative energies, which is essential for accurately predicting spectroscopic properties, especially NMR chemical shifts. wu.ac.thnih.gov

Theoretical calculations are widely used to predict and interpret UV-Vis absorption and photoluminescence spectra. Time-Dependent DFT (TD-DFT) is a common approach for investigating electronic transitions and excited states. scielo.org.zamdpi.comnih.govsapub.org By calculating vertical excitation energies, oscillator strengths, and transition wavelengths, researchers can assign observed absorption bands to specific electronic transitions, such as π→π* or intramolecular charge transfer (ICT). scielo.org.zasapub.orgresearchgate.net For example, TD-DFT calculations have been used to study the excited states of CzBTM-type radicals with phenyl derivatives, showing that the introduction of phenyl groups can lead to blue shifts in photoluminescence spectra due to changes in molecular orbital energy levels. mdpi.com Studies on thiazolidin-4-one derivatives with phenyl substituents have also employed TD-DFT to analyze electronic transitions and attribute absorption wavelengths to ICT excitations. scielo.org.za The influence of substituents on the electronic and optical properties of phenyl-substituted molecules can be effectively studied using these computational techniques. researchgate.net

Vibrational spectroscopy, including IR and Raman, is another area where theoretical calculations provide significant support. DFT can compute harmonic vibrational frequencies, which can then be compared to experimental IR and Raman spectra to aid in peak assignment and the identification of functional groups. cdnsciencepub.comsapub.orgderpharmachemica.comtandfonline.comresearchgate.net The calculated vibrational modes and their potential energy distribution help in understanding the nature of the vibrations. cdnsciencepub.commjcce.org.mk For phenyl rings, characteristic C-H stretching vibrations are typically observed and calculated in the 3000-3100 cm-1 range, while C-H in-plane bending vibrations often appear between 1000 and 1500 cm-1. cdnsciencepub.comsapub.orgderpharmachemica.com Theoretical studies have investigated the vibrational spectra of various phenyl-substituted compounds, including phenylammonium cations and phenylthiophene derivatives, comparing calculated frequencies to experimental data. nih.govresearchgate.net

NMR spectroscopy is a powerful tool for structural elucidation, and computational methods are increasingly used to predict NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, often combined with DFT, is a popular approach for calculating nuclear shielding tensors, which are then converted to chemical shifts. wu.ac.thnih.govnih.govwisc.eduspectroscopyasia.comacs.org While achieving quantitative accuracy can be challenging, particularly for 1H NMR due to its smaller chemical shift range and sensitivity to molecular geometry and environmental effects, theoretical calculations can often provide the correct relative ordering of signals and assist in peak assignment. nih.govwisc.eduspectroscopyasia.com Studies have shown that the accuracy of predicted chemical shifts depends on the level of theory and basis set used for geometry optimization and NMR calculation. nih.govwisc.eduacs.org For 13C NMR, empirical scaling of GIAO shieldings calculated from DFT with appropriate basis sets and geometries can yield good predictions. acs.org The effect of phenyl substituents on the chemical shifts of aromatic ring protons and carbons can be investigated theoretically, considering factors like electron density and ring current effects. wu.ac.thwisc.eduspectroscopyasia.comjocpr.com

Beyond spectroscopic properties, theoretical calculations provide insights into various molecular properties that influence chemical behavior and reactivity. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is commonly performed using DFT. scielo.org.zamdpi.comsapub.orgderpharmachemica.commjcce.org.mkresearchgate.netsciencepublishinggroup.com The energies and spatial distributions of HOMO and LUMO provide information about the molecule's electronic structure, potential reaction sites, and charge transfer characteristics. scielo.org.zamdpi.comsapub.orgresearchgate.netsciencepublishinggroup.com For example, FMO analysis has been used to understand intramolecular charge transfer in 3-phenyl coumarins and to determine charge transfer within phenyl-substituted tetrathiafulvalenes. researchgate.netsciencepublishinggroup.com The energy gap between HOMO and LUMO is related to the molecule's stability and reactivity. jocpr.com Other calculated molecular properties include dipole moments, Mulliken charges, and electrostatic potential maps, which reveal charge distribution and potential sites for electrophilic or nucleophilic attack. wu.ac.thresearchgate.netjocpr.comresearchgate.netsciencepublishinggroup.comchemrxiv.org Theoretical studies have also explored the effect of phenyl substitution on properties like proton affinities. kuleuven.be

Selected Theoretical and Experimental Spectroscopic Data for Representative Phenyl-Substituted Compounds

While a comprehensive table covering a wide range of phenyl-substituted compounds and all spectroscopic methods is beyond the scope here, the following table presents illustrative data points from the search results, highlighting the comparison between theoretical calculations and experimental observations for specific spectroscopic features.

| Compound | Method (Theory/Basis Set) | Property Studied | Theoretical Value (Units) | Experimental Value (Units) | Reference |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)... thiazolidin-4-one | TD-DFT (B3LYP/6-31G(d,p)) | UV-Vis λmax | 342.90 nm | 348 nm | scielo.org.za |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)... thiazolidin-4-one | TD-DFT (B3LYP/6-31G(d,p)) | UV-Vis λmax | 405.85 nm | 406 nm | scielo.org.za |

| (2Z, 5Z)-3-N(4-Methoxy phenyl)... thiazolidin-4-one | TD-DFT (B3LYP/6-31G(d,p)) | UV-Vis λmax | 522.01 nm | - | scielo.org.za |

| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one (1NP5PP) | DFT (B3LYP/6-311++G(d,p)) | C-H stretching (Phenyl) | 3111 cm-1 | 3088 cm-1 (FT-IR) | cdnsciencepub.com |

| 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one (1NP5PP) | DFT (B3LYP/6-311++G(d,p)) | C-H stretching (Phenyl) | 3098 cm-1 | 3079 cm-1 (FT-Raman) | cdnsciencepub.com |

| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | DFT (B3LYP/6-311++G(d,p)) | C=C stretching (Ring A) | 1580 cm-1 | 1597 cm-1 (FT-IR) | derpharmachemica.com |

| (E)-3, 5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-Pyrazole | DFT (B3LYP/6-311++G(d,p)) | C=C stretching (Ring C) | 1564 cm-1 | 1552 cm-1 (FT-IR) | derpharmachemica.com |

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) | DFT (B3LYP/6-311G(d,p)) | C-H stretching (Aromatic) | 2996-3045 cm-1 | 2976, 3051 cm-1 | sapub.org |

| 3-(4-fluorophenyl)thiophene (FPT) | DFT (B3LYP/6-311++G(2d,2p)) | 1H NMR Chemical Shift | Calculated (ppm) | Experimental (ppm) | nih.gov |

| 3-(4-nitrophenyl)thiophene (NPT) | DFT (B3LYP/6-311++G(2d,2p)) | 13C NMR Chemical Shift | Calculated (ppm) | Experimental (ppm) | nih.gov |

| Substituted diphenylacetylene (B1204595) derivatives (e.g., with N,N-dimethylamino) | DFT (B3LYP, def2TZVP) | Photophysical properties | Explained with energy maps | Observed spectral properties | researchgate.net |

| Phenylammonium hexafluorosilicate (B96646) ([C6H5NH3]2SiF6) | DFT (B3LYP/6-31G**) | Vibrational modes | Calculated frequencies | IR and Raman spectra | researchgate.net |

| 3-(4′-substituted phenylsulfanyl)-1-methyl-2-piperidones | DFT (B3LYP/6-31+G(d,p) and PCM) | Carbonyl stretching (IR) | Calculated frequencies | Observed frequencies | mdpi.com |

Note: Specific numerical values for calculated and experimental NMR shifts for FPT and NPT were not explicitly provided in the abstract of the cited source nih.gov, but the study reported calculating and comparing them.

Detailed Research Findings:

Research utilizing computational methods has provided detailed insights into how the presence and substitution of phenyl rings impact molecular properties and spectroscopic behavior.

Electronic Structure and UV-Vis Spectroscopy: DFT and TD-DFT calculations have demonstrated that phenyl substituents can significantly influence the energy levels of frontier molecular orbitals (HOMO and LUMO). scielo.org.zaresearchgate.netmdpi.comsapub.orgresearchgate.netsciencepublishinggroup.com This influence on MO energy levels is directly related to the observed shifts in UV-Vis absorption and photoluminescence spectra. scielo.org.zamdpi.com For example, introducing phenyl derivatives to CzBTM-type radicals was shown to increase HOMO, α-SOMO, and β-SUMO energy levels, leading to blue shifts in PL spectra. mdpi.com The nature and position of substituents on the phenyl ring can modulate the extent of intramolecular charge transfer (ICT), affecting the electronic transitions and thus the UV-Vis spectrum. scielo.org.zaresearchgate.netresearchgate.net

Vibrational Spectroscopy: Theoretical vibrational analysis has confirmed that phenyl rings exhibit characteristic stretching and bending modes in IR and Raman spectra. cdnsciencepub.comsapub.orgderpharmachemica.com Computational studies allow for the detailed assignment of these vibrational bands and the investigation of how substitution affects the vibrational frequencies of the phenyl ring and other parts of the molecule. cdnsciencepub.comderpharmachemica.comresearchgate.net Comparisons between calculated and experimental spectra show good agreement, validating the theoretical models. cdnsciencepub.comsapub.orgderpharmachemica.com

NMR Spectroscopy: Computational prediction of NMR chemical shifts, particularly using GIAO-DFT methods, has become a valuable tool for assigning experimental NMR signals of phenyl-substituted compounds. wu.ac.thnih.govnih.govwisc.eduspectroscopyasia.comacs.org These studies highlight the importance of considering molecular conformation and the effect of substituents on electron density and magnetic shielding around the nuclei. wu.ac.thwisc.eduspectroscopyasia.com While challenges remain in achieving high quantitative accuracy for 1H NMR across diverse structures and environments, the ability to predict relative shifts is crucial for structural characterization. nih.govwisc.eduspectroscopyasia.com

Molecular Properties: Theoretical calculations provide quantitative data on molecular properties such as dipole moments, which are influenced by the polarity and arrangement of functional groups, including phenyl rings. researchgate.netbohrium.com Charge analysis, through methods like Mulliken population analysis or electrostatic potential maps, reveals the distribution of electron density within the molecule, indicating potential sites for chemical reactions. wu.ac.thresearchgate.netjocpr.comresearchgate.netsciencepublishinggroup.comchemrxiv.org Studies on phenylcarbenes, for instance, used computational methods to understand how aromatic ring substituents affect the singlet-triplet splitting, a key determinant of their reactivity. acs.org

These detailed research findings, derived from computational and theoretical studies, underscore the power of these methods in complementing experimental spectroscopy and providing a deeper understanding of the fundamental electronic and structural properties of phenyl-substituted molecules.

Compound Names and PubChem CIDs:

Advanced Research Applications of Phenyl Containing Compounds

Role in Advanced Materials Science and Engineering

The inherent characteristics of the phenyl group, such as its rigidity, thermal stability, and hydrophobicity, are leveraged in materials science to create materials with enhanced performance. Its ability to engage in π-π stacking interactions further allows for the precise control of molecular assembly and the bulk properties of materials. These properties are critical in the development of high-performance polymers, advanced electronic devices, and as foundational components for industrial-scale chemical synthesis.

The integration of phenyl groups into polymer backbones or as side chains drastically influences the material's properties. The rigidity of the phenyl ring imparts mechanical strength and thermal stability to polymers. A prime example is polystyrene, derived from a phenyl-containing monomer, which owes its rigidity and hydrophobicity to the presence of these groups. wikipedia.org Functional polymers are macromolecules that have reactive chemical groups, which provide them with distinct chemical and physical attributes. msesupplies.com By strategically modifying these functional groups, researchers can engineer polymers for specialized applications. msesupplies.com

The presence of phenyl moieties can enhance properties such as:

Thermal Stability: The stable aromatic ring structure increases the temperature at which the polymer begins to degrade.

Mechanical Strength: The rigidity of the phenyl groups restricts chain movement, leading to harder and more durable materials.

Solubility: While the phenyl group itself is hydrophobic, its modification with other functional groups can be used to control the polymer's solubility in various solvents. msesupplies.com

Table 1: Impact of Phenyl Moieties on Polymer Properties

| Polymer | Key Phenyl-Containing Monomer | Notable Property due to Phenyl Group | Application Area |

|---|---|---|---|

| Polystyrene | Styrene | Rigidity, Hydrophobicity wikipedia.org | Packaging, Insulation |

| Polycarbonate | Bisphenol A | Toughness, Optical Clarity, Thermal Resistance | Eyewear lenses, Electronic components |

| Poly(ethylene terephthalate) (PET) | Terephthalic acid | High Strength, Chemical Resistance | Beverage bottles, Fibers for clothing |

Organic materials, including conjugated polymers and small molecules, are central to the development of next-generation optoelectronic devices due to their tunable electronic and optical properties. mdpi.com The performance of devices like organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs) is heavily dependent on the molecular framework of the organic semiconductors used. mdpi.comacs.org Phenyl groups are a common feature in these materials, where their π-electron systems are crucial for charge transport and light emission. mdpi.com

In OLEDs, for instance, organic molecules or polymers emit light when an electric current is applied. mdpi.com Phenyl-containing compounds are often used as emitters, particularly for blue light, due to their high fluorescence quantum yields and stability. acs.org The electronic properties of these materials, such as the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be finely tuned by modifying the structure of the phenyl-containing molecules. mdpi.com For example, oligophenyls are excellent blue emitters, and their emission color can be adjusted by changing the length of the oligophenyl chain. acs.org

Table 2: Phenyl-Containing Compounds in Optoelectronics

| Compound Class | Role of Phenyl Group | Device Application | Example Compound |

|---|---|---|---|

| Oligophenyls | Provides rigid, stable blue-emitting chromophore acs.org | OLEDs | Spirobifluorene-linked bis(phenylanthracene) acs.org |

| Triphenylamines | Acts as a hole-transporting unit | OLEDs, Perovskite Solar Cells | Spiro-TAD acs.org |

| Biphenyl Enamines | Forms p-type semiconductor material with high thermal stability royalsocietypublishing.org | OLEDs, Solar Cells | BE3 (a specific biphenyl enamine derivative) royalsocietypublishing.org |

Phenyl-containing compounds are indispensable building blocks in the chemical industry. wikipedia.org The petrochemical industry produces benzene (B151609), toluene, and xylene (BTX) in large quantities, which serve as the primary starting materials for a vast range of phenyl compounds. wikipedia.org These simple aromatic compounds are then functionalized to create more complex molecules used in pharmaceuticals, agrochemicals, and materials. wikipedia.org

For example, Phenyl Cyanate is a versatile chemical building block used in intricate organic synthesis, particularly in the pharmaceutical sector for developing new drug candidates. nbinno.com Its specific chemical properties allow for precise transformations, making it a valuable intermediate. nbinno.com Similarly, phenol (B47542) (C₆H₅OH) is a simple phenyl-containing compound that serves as a precursor to plastics, resins, and pharmaceuticals. wikipedia.org The ability to replace a benzene ring in a biologically active compound with a similar aromatic heterocycle like thiophene, without losing activity, highlights the role of the core aromatic structure as a scaffold in drug design. wikipedia.org

Catalysis and Ligand Design with Phenyl Moieties

In the realm of catalysis, phenyl groups are integral to the design of both ligands for transition metal catalysts and frameworks for organocatalysts. Their electronic and steric properties can be precisely adjusted to control the activity, selectivity, and stability of a catalytic system.

Transition metal catalysis is a cornerstone of modern synthetic chemistry, and the performance of these catalysts is profoundly influenced by the supporting ligands that coordinate to the metal center. sciencedaily.com Phenyl groups are a ubiquitous feature in ligand design. For instance, phosphine ligands, such as triphenylphosphine (PPh₃), are widely used. The phenyl groups in these ligands influence the electronic properties of the metal center and provide steric bulk that can control substrate access and reaction selectivity.